molecular formula C11H13NO2 B14114433 N-Ethyl-2-(4-formylphenyl)acetamide

N-Ethyl-2-(4-formylphenyl)acetamide

Cat. No.: B14114433
M. Wt: 191.23 g/mol
InChI Key: LCWMIEKBFLXXIC-UHFFFAOYSA-N
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Preparation Methods

The preparation of N-Ethyl-2-(4-formylphenyl)acetamide involves several steps:

    Halogenation Reaction: A compound (VIII) undergoes halogenation with a halogenating agent to form compound (VII).

    Hydrolysis: Compound (VII) is hydrolyzed to yield compound (VI).

    Esterification: Compound (VI) undergoes esterification with compound (V) to produce compound (IV).

    Amine Transesterification: Compound (IV) reacts with ethylamine or its salt (compound III) to form compound (II).

    Oxidation: Compound (II) is oxidized to produce this compound.

This synthesis process is advantageous due to its high yield, short synthesis steps, and the use of conventional and easily available starting materials .

Chemical Reactions Analysis

N-Ethyl-2-(4-formylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-ethyl-2-(4-formylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-2-12-11(14)7-9-3-5-10(8-13)6-4-9/h3-6,8H,2,7H2,1H3,(H,12,14)

InChI Key

LCWMIEKBFLXXIC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)C=O

Origin of Product

United States

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